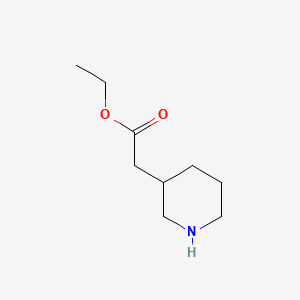

Ethyl 2-(piperidin-3-yl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-piperidin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFIWCWTENIBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80983549 | |

| Record name | Ethyl (piperidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64995-88-6 | |

| Record name | Ethyl (piperidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(piperidin-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-Ethyl 2-(piperidin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(S)-Ethyl 2-(piperidin-3-yl)acetate is a valuable chiral building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its stereospecific synthesis is a critical step in the development of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this enantiomerically pure compound, detailing the underlying principles, step-by-step protocols, and critical process considerations.

The synthesis of chiral piperidines, such as (S)-Ethyl 2-(piperidin-3-yl)acetate, is a significant focus in synthetic organic chemistry due to their prevalence in natural products and pharmaceuticals. The stereocenter at the C3 position of the piperidine ring is crucial for the biological activity of many drug candidates. Therefore, robust and efficient methods for the enantioselective synthesis of this scaffold are in high demand. This guide will explore two primary strategies for the synthesis of (S)-Ethyl 2-(piperidin-3-yl)acetate: Asymmetric Hydrogenation of a Prochiral Precursor and Chiral Resolution of a Racemic Mixture .

Strategy 1: Asymmetric Hydrogenation of Ethyl 2-(pyridin-3-yl)acetate

This approach represents a highly efficient and atom-economical route to (S)-Ethyl 2-(piperidin-3-yl)acetate. The core of this strategy is the enantioselective reduction of the pyridine ring of a readily available prochiral starting material, ethyl 2-(pyridin-3-yl)acetate. The success of this method hinges on the use of a chiral catalyst, typically a rhodium or iridium complex with a chiral phosphine ligand, to induce stereoselectivity.

Mechanistic Rationale

The asymmetric hydrogenation of pyridinium salts or activated pyridines proceeds through the coordination of the substrate to the chiral metal catalyst. The chiral ligand environment dictates the facial selectivity of the hydride transfer from the metal to the substrate, leading to the preferential formation of one enantiomer. The use of an organic base is often crucial to facilitate the reaction and achieve high enantiomeric excess (ee).[1]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example based on established methodologies for the asymmetric hydrogenation of 3-substituted pyridinium salts.[1]

Materials:

-

Ethyl 2-(pyridin-3-yl)acetate

-

Benzyl bromide

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

(R)-Josiphos ligand (or a similar chiral bisphosphine ligand)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H₂)

-

Palladium on carbon (Pd/C, 10%)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Synthesis of the N-benzylpyridinium salt:

-

To a solution of ethyl 2-(pyridin-3-yl)acetate (1.0 eq) in anhydrous DCM, add benzyl bromide (1.1 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure to obtain the crude N-benzylpyridinium bromide salt, which can be used in the next step without further purification.

-

-

Asymmetric Hydrogenation:

-

In a glovebox, charge a high-pressure autoclave with [Rh(COD)₂]BF₄ (0.01 eq) and the (R)-Josiphos ligand (0.011 eq).

-

Add anhydrous, degassed DCM and stir for 30 minutes to form the catalyst complex.

-

Add the N-benzylpyridinium bromide salt (1.0 eq) and triethylamine (1.2 eq).

-

Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar) and stir at room temperature for 24-48 hours.

-

Carefully release the pressure and purge the autoclave with nitrogen.

-

-

Deprotection and Isolation:

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in methanol and add 10% Pd/C (0.1 eq by weight).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours to effect debenzylation.

-

Filter the reaction mixture through a pad of Celite®, washing with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford (S)-Ethyl 2-(piperidin-3-yl)acetate.

-

Data Summary

| Parameter | Value | Reference |

| Catalyst | [Rh(COD)₂]BF₄ / (R)-Josiphos | [1] |

| Base | Triethylamine | [1] |

| Hydrogen Pressure | 50 bar | [1] |

| Temperature | Room Temperature | [1] |

| Enantiomeric Excess (ee) | Up to 90% | [1] |

Workflow Diagram

Caption: Asymmetric Hydrogenation Workflow.

Strategy 2: Chiral Resolution of Racemic Ethyl 2-(piperidin-3-yl)acetate

Classical resolution remains a robust and widely used method for obtaining enantiomerically pure compounds, especially at an industrial scale. This strategy involves the synthesis of the racemic this compound, followed by its reaction with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization.

Mechanistic Rationale

The principle behind chiral resolution is the conversion of a mixture of enantiomers into a mixture of diastereomers by reaction with a chiral, enantiomerically pure resolving agent. Diastereomers have different physical properties, such as solubility, which allows for their separation. In this case, the basic nitrogen of the piperidine ring of the racemic ester reacts with a chiral acid to form diastereomeric salts.

A highly effective resolving agent for related piperidine derivatives is di-benzoyl-L-tartaric acid.[2][3] This agent forms a less soluble salt with the (S)-enantiomer of the piperidine derivative, allowing for its selective precipitation.[2][3]

Experimental Protocol: Resolution with Di-benzoyl-L-tartaric Acid

This protocol is adapted from established procedures for the resolution of ethyl nipecotate, a close structural analog.[2][3]

Materials:

-

Racemic this compound

-

Di-benzoyl-L-tartaric acid

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Synthesis of Racemic this compound:

-

The racemic starting material can be prepared by the hydrogenation of ethyl 2-(pyridin-3-yl)acetate using a non-chiral catalyst such as Platinum on carbon (Pt/C) or Raney Nickel.

-

-

Formation and Crystallization of the Diastereomeric Salt:

-

Dissolve racemic this compound (1.0 eq) in ethanol.

-

In a separate flask, dissolve di-benzoyl-L-tartaric acid (0.5 eq) in ethanol, heating gently if necessary.

-

Slowly add the solution of the resolving agent to the solution of the racemic ester with stirring.

-

Allow the mixture to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt may be beneficial to induce crystallization.

-

Stir the resulting slurry at room temperature for several hours to allow for complete precipitation of the less soluble diastereomeric salt.

-

Collect the precipitated solid by filtration and wash with cold ethanol. This solid is the di-benzoyl-L-tartrate salt of (S)-Ethyl 2-(piperidin-3-yl)acetate.

-

-

Liberation of the Free Base:

-

Suspend the collected diastereomeric salt in a mixture of ethyl acetate and water.

-

Add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8) and all solids have dissolved.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield enantiomerically enriched (S)-Ethyl 2-(piperidin-3-yl)acetate.

-

The enantiomeric purity can be determined by chiral HPLC or GC analysis.

-

Data Summary

| Parameter | Value | Reference |

| Resolving Agent | Di-benzoyl-L-tartaric acid | [2][3] |

| Crystallization Solvent | Ethanol | [2][3] |

| Stoichiometry (Ester:Acid) | 2:1 | [2][3] |

| Optical Purity | >98% ee achievable | [2][3] |

Workflow Diagram

Caption: Chiral Resolution Workflow.

Conclusion

Both asymmetric hydrogenation and chiral resolution offer viable and effective pathways to (S)-Ethyl 2-(piperidin-3-yl)acetate. The choice of method will often depend on factors such as the scale of the synthesis, the availability and cost of catalysts and resolving agents, and the desired level of enantiopurity. Asymmetric hydrogenation is a more modern and atom-economical approach, while classical resolution is a well-established and often highly scalable technique. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important chiral building block.

References

- 1. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 3. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

Ethyl 2-(piperidin-3-yl)acetate chemical properties and structure

An In-Depth Technical Guide to Ethyl 2-(piperidin-3-yl)acetate: Properties, Structure, and Synthetic Applications

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a highly privileged structure due to its prevalence in a vast array of clinically approved drugs and bioactive natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for modulating physicochemical properties like solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[2] Within this important class of heterocycles, this compound emerges as a particularly valuable chiral building block. Its structure combines the foundational piperidine ring with a reactive ethyl acetate side chain at the C3 position, presenting multiple handles for synthetic elaboration. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, structural features, spectroscopic profile, a representative synthetic protocol, and its applications in the landscape of modern drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted piperidine derivative. The presence of a chiral center at the C3 position means it can exist as a racemic mixture or as individual (R) or (S) enantiomers. Its hydrochloride salt is also commonly used to improve handling and solubility.[3]

| Identifier | Data | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₇NO₂ | [4][5] |

| Molecular Weight | 171.24 g/mol | [4][5][6] |

| CAS Number | 188883-57-0 ((R)-enantiomer) | [4] |

| 16780-05-5 (Hydrochloride salt) | [7] | |

| Synonyms | (R)-Piperidin-3-YL-acetic acid ethyl ester | [4] |

Precise physical property data for the 3-substituted isomer is not widely published. However, data for the closely related structural isomer, Ethyl 2-(piperidin-2-yl)acetate, can provide useful estimates.

| Physical Property | Value (for Ethyl 2-(piperidin-2-yl)acetate) | Source |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 232.8 °C at 760 mmHg | [6] |

| Density | 0.969 g/cm³ | [6] |

| Flash Point | 94.6 °C | [6] |

| Refractive Index | 1.442 | [6] |

Molecular Structure and Stereochemistry

The structure of this compound is defined by a saturated six-membered piperidine ring with an ethyl acetate substituent at the C3 position. This substitution creates a stereogenic center, a critical feature for designing enantiomerically pure active pharmaceutical ingredients (APIs).

Caption: 2D structure of this compound.

Key Structural Features:

-

Piperidine Ring: A conformationally flexible saturated heterocycle. The nitrogen atom (pKa ≈ 8.5-9.0) acts as a basic center and a hydrogen bond donor/acceptor.[3]

-

Ester Functional Group: The ethyl ester provides a site for nucleophilic attack, enabling reactions such as hydrolysis, transesterification, amidation, or reduction to the corresponding alcohol.[3]

-

Chiral Center (C3): The asymmetric carbon allows for stereospecific interactions with biological targets, a fundamental principle in modern pharmacology. The ability to synthesize specific enantiomers, such as the (R)-isomer, is crucial for developing selective drugs.[4]

Spectroscopic Profile

While specific spectra are proprietary or must be generated experimentally, the expected spectroscopic characteristics can be predicted based on the molecular structure. These predictions are vital for researchers to confirm the identity and purity of synthesized material.

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | ~0.9-1.2 ppm (t, 3H): -CH₃ of the ethyl group. ~1.5-2.5 ppm (m): Piperidine ring protons (CH₂, CH). ~2.6-3.5 ppm (m): Piperidine ring protons adjacent to nitrogen. ~4.1 ppm (q, 2H): -OCH₂ of the ethyl group. Variable (br s, 1H): N-H proton. |

| ¹³C NMR | ~14 ppm: -CH₃ of the ethyl group. ~25-55 ppm: Piperidine ring carbons. ~60 ppm: -OCH₂ of the ethyl group. ~172 ppm: Carbonyl carbon (C=O) of the ester. |

| IR (Infrared) | ~3300 cm⁻¹: N-H stretch (secondary amine). ~2850-2950 cm⁻¹: C-H stretches (aliphatic). ~1735 cm⁻¹: C=O stretch (ester), strong absorption. ~1150-1250 cm⁻¹: C-O stretch (ester). |

| Mass Spec (EI) | m/z 171: Molecular ion (M⁺). Key Fragments: Loss of the ethoxy group (-OC₂H₅) or the entire ester side chain. |

Synthesis and Reactivity

A robust and common method for the synthesis of saturated nitrogen heterocycles like piperidines is the catalytic hydrogenation of their aromatic pyridine precursors.[1] This approach is often high-yielding and can be adapted for stereoselective outcomes with the appropriate chiral catalysts or auxiliaries.

Representative Synthesis via Catalytic Hydrogenation

This protocol describes the synthesis of this compound from its commercially available precursor, ethyl 2-(pyridin-3-yl)acetate.

Principle: The aromatic pyridine ring is reduced to a saturated piperidine ring using high-pressure hydrogen gas in the presence of a noble-metal catalyst, such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on carbon (Rh/C). Acetic acid is often used as the solvent as it protonates the pyridine nitrogen, activating the ring towards reduction and preventing catalyst poisoning.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

-

Reagents:

-

Ethyl 2-(pyridin-3-yl)acetate (1 equivalent)

-

Platinum(IV) oxide (PtO₂) (0.02-0.05 equivalents) or 5% Rhodium on Carbon

-

Glacial Acetic Acid (solvent)

-

Sodium Hydroxide (aq. solution for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

-

-

Equipment:

-

Parr hydrogenator or a similar high-pressure reaction vessel

-

Standard laboratory glassware

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

-

Procedure:

-

Reaction Setup: In a suitable high-pressure vessel, dissolve ethyl 2-(pyridin-3-yl)acetate in glacial acetic acid.

-

Catalyst Addition: Carefully add the PtO₂ catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize to 50-100 psi. Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50°C) until hydrogen uptake ceases (typically 12-24 hours). The progress can be monitored by TLC or GC-MS by analyzing a small, worked-up aliquot.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with additional acetic acid or methanol.

-

Work-up: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Cool the residue in an ice bath and carefully neutralize it with a cold aqueous solution of sodium hydroxide to a pH > 10.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via vacuum distillation or silica gel column chromatography to obtain pure this compound.

-

-

Validation: The identity and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 3 (NMR, IR, MS).

Applications in Drug Discovery and Development

This compound is not typically an active agent itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups, which allows for its incorporation into larger, more complex molecules.

-

Scaffold for Lead Optimization: The secondary amine allows for the introduction of diverse substituents through N-alkylation or N-acylation, enabling the exploration of the structure-activity relationship (SAR) around a core scaffold.

-

Intermediate for Key Pharmacophores: The acetic acid side chain can be further modified. The ester can be hydrolyzed to the carboxylic acid, converted to an amide, or reduced to a primary alcohol, providing access to a wide range of other functional groups.

-

Access to Novel Therapeutics: Building blocks with similar substitution patterns, like (S)-Ethyl piperidine-3-carboxylate, are used to synthesize inhibitors of enzymes such as Dipeptidyl peptidase-4 (DPP-4) and Janus kinase 2 (JAK2), as well as serotonin and noradrenaline reuptake inhibitors.[8] This strongly suggests that this compound is a valuable precursor for analogous therapeutic targets.

Handling and Storage

-

Safety: As with many amine-containing compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Work should be conducted in a well-ventilated fume hood. Related compounds are known to be irritants.[6]

-

Storage: The free base is susceptible to oxidation and can absorb atmospheric carbon dioxide. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally more stable, less volatile, and easier to handle as a solid.[3][7]

Conclusion

This compound is a versatile and synthetically valuable chiral building block. Its combination of a flexible piperidine core, a reactive secondary amine, and a modifiable ester side chain makes it an important intermediate for the construction of complex molecular architectures. For researchers and scientists in drug development, a thorough understanding of its properties, reactivity, and synthesis is essential for leveraging its full potential in the creation of novel and effective therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidin-3-yl acetate hydrochloride (1219949-48-0) for sale [vulcanchem.com]

- 4. chemscene.com [chemscene.com]

- 5. chemscene.com [chemscene.com]

- 6. Cas 2739-99-3,ETHYL 2-PIPERIDINEACETATE | lookchem [lookchem.com]

- 7. This compound hydrochloride, CasNo.16780-05-5 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 8. (S)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to (S)-Ethyl 2-(Piperidin-3-yl)acetate Hydrochloride (CAS Number: 188883-58-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Piperidine Scaffold

The piperidine ring is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved pharmaceuticals due to its favorable physicochemical properties and diverse biological activities[1]. Within this privileged scaffold lies (S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride, a chiral building block with significant potential in drug discovery. This technical guide serves as a comprehensive resource for researchers, providing a deep dive into its chemical characterization, synthesis, and potential biological relevance. By understanding the nuances of this molecule, from its spectroscopic signature to its functional implications, scientists can better leverage its potential in the design of novel therapeutics.

Physicochemical and Structural Characterization

(S)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride is the hydrochloride salt of the (S)-enantiomer of ethyl 2-(piperidin-3-yl)acetate. The presence of the chiral center at the 3-position of the piperidine ring is a critical feature, as stereochemistry often dictates biological activity[2].

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 188883-58-1 | |

| Molecular Formula | C₉H₁₈ClNO₂ | For the hydrochloride salt |

| Molecular Weight | 207.70 g/mol | For the hydrochloride salt[3] |

| Appearance | White to off-white crystalline powder | Based on related piperidine derivatives[2] |

| Melting Point | 132-134 °C (racemic mixture) | Data for the racemate (CAS 16780-05-5)[4][5]. The melting point of the pure enantiomer may differ. |

| Solubility | Highly soluble in water and polar organic solvents like methanol[2]. | The hydrochloride salt form enhances aqueous solubility. |

| Storage | Store at room temperature in an inert atmosphere[4]. | The compound is likely hygroscopic. |

Synthesis and Purification: A Stereoselective Approach

Proposed Synthetic Pathway

The synthesis initiates from 3-pyridine acetic acid hydrochloride and proceeds through several key steps:

-

Esterification: The starting material is esterified to yield the corresponding ethyl ester.

-

Quaternization and Reduction: The pyridine ring is activated by forming a quaternary ammonium salt, which facilitates the reduction of the aromatic ring to a piperidine. This reduction is often carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere[6].

-

Chiral Resolution: This is the critical step for isolating the desired (S)-enantiomer. The racemic this compound is treated with a chiral resolving agent. For the synthesis of the (R)-enantiomer, L-(+)-mandelic acid is used[6]. Logically, for the (S)-enantiomer, D-(-)-mandelic acid would be the resolving agent of choice. The diastereomeric salts formed will have different solubilities, allowing for their separation by fractional crystallization.

-

Liberation of the Free Base and Salt Formation: The resolved diastereomeric salt is then treated with a base to liberate the free (S)-ethyl 2-(piperidin-3-yl)acetate. Subsequent treatment with hydrochloric acid yields the final hydrochloride salt.

digraph "Synthetic Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#4285F4"];

Start [label="3-Pyridine Acetic Acid HCl"];

Ester [label="Ethyl 3-pyridylacetate"];

Quat_Red [label="Racemic this compound"];

Resolution [label="Diastereomeric Salts"];

Free_Base [label="(S)-Ethyl 2-(piperidin-3-yl)acetate"];

Final_Product [label="(S)-Ethyl 2-(piperidin-3-yl)acetate HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Ester [label="Esterification"];

Ester -> Quat_Red [label="Quaternization & Reduction"];

Quat_Red -> Resolution [label="Chiral Resolution\n(D-(-)-Mandelic Acid)"];

Resolution -> Free_Base [label="Base Treatment"];

Free_Base -> Final_Product [label="HCl Salt Formation"];

}

Figure 2: A typical analytical workflow for the characterization and quality control of a synthesized chemical entity.

Biological Activity and Therapeutic Potential

The piperidine moiety is a well-established pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications, including as central nervous system (CNS) agents, antimicrobials, and anticancer therapeutics.[1] The specific biological activity of (S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride is not extensively documented in publicly available literature, suggesting it is primarily utilized as a versatile intermediate in the synthesis of more complex drug candidates.

Potential as a Synthetic Building Block

The true value of (S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride lies in its utility as a chiral building block. The secondary amine of the piperidine ring and the ester functionality provide two reactive handles for further chemical modification, allowing for the construction of diverse chemical libraries for high-throughput screening.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of piperidine-containing compounds, several SAR principles can be inferred:

-

Stereochemistry: The (S)-configuration at the 3-position is likely a key determinant for specific interactions with biological targets.[2]

-

Piperidine Ring Substitution: The position and nature of substituents on the piperidine ring can significantly influence potency and selectivity for a given target.

-

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, providing a route to modulate pharmacokinetic properties and introduce additional points of interaction with a biological target.

Potential Therapeutic Areas of Interest

Given the prevalence of the piperidine scaffold in CNS-active drugs, it is plausible that derivatives of (S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride could be investigated for their potential as:

-

Neuromodulators: Targeting receptors and transporters in the brain.

-

Enzyme Inhibitors: Acting on enzymes involved in neurological pathways.

Furthermore, the antimicrobial properties of some piperidine derivatives suggest that this scaffold could be explored for the development of new anti-infective agents.[2]

Conclusion and Future Directions

(S)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a valuable chiral intermediate with significant potential in drug discovery. While detailed characterization and biological activity data for this specific compound are not extensively published, this guide provides a comprehensive overview based on its chemical structure and the known properties of related piperidine derivatives.

Future research efforts should focus on:

-

Publication of Detailed Spectroscopic Data: Providing a public reference for the complete characterization of this compound.

-

Exploration of Biological Activity: Screening of (S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride and its derivatives against a panel of biological targets to uncover novel therapeutic applications.

-

Development of Novel Synthetic Methodologies: Investigating more efficient and scalable synthetic routes to this chiral building block.

By continuing to explore the chemistry and biology of such versatile scaffolds, the scientific community can pave the way for the discovery of the next generation of innovative medicines.

References

Spectroscopic data (NMR, IR, MS) for Ethyl 2-(piperidin-3-yl)acetate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(piperidin-3-yl)acetate

Introduction

This compound is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, and understanding the precise structure and purity of its derivatives is paramount for reproducible research and development.[1] This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, offering a foundational resource for its identification and characterization.

As direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to present a predictive but technically sound analysis. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind experimental design and data interpretation for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the molecular skeleton and define the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: Predicting the ¹H NMR Spectrum

The structure of this compound contains several distinct proton environments. The ethyl group will present as a characteristic quartet and triplet. The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling, further complicated by the ring's conformational flexibility.[2] The methylene protons adjacent to the ester will appear as a doublet, coupled to the proton at the C3 position of the piperidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| -O-CH₂-CH₃ | ~1.25 | Triplet (t) | ~7.1 |

| Piperidine Ring CH₂ | ~1.50 - 1.90 | Multiplet (m) | - |

| Piperidine Ring CH | ~2.20 - 2.40 | Multiplet (m) | - |

| -CH₂-COO- | ~2.45 | Doublet (d) | ~7.5 |

| Piperidine Ring CH₂-N | ~2.90 - 3.10 | Multiplet (m) | - |

| -NH- | ~3.30 (variable) | Broad Singlet (br s) | - |

| -O-CH₂-CH₃ | ~4.15 | Quartet (q) | ~7.1 |

Note: Chemical shifts are predictions and can vary based on solvent and concentration. Data for ethyl acetate and various piperidine derivatives were used for these estimations.[3]

Experimental Protocol: ¹H NMR Spectrum Acquisition

A robust and self-validating protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ can be useful for observing exchangeable protons like the N-H proton.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field, maximizing resolution.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Calibrate the chemical shift axis to the TMS signal.

-

Integrate the peaks to determine the relative ratios of protons in each environment.

-

Trustworthiness: Self-Validating Workflow

The integrity of this protocol is confirmed by the internal TMS standard, which provides a constant reference point, and the integration values, which must correspond to the number of protons in the molecular structure.

Diagram: ¹H NMR Experimental Workflow

References

- 1. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 3-Substituted Piperidine Scaffold

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 2-(piperidin-3-yl)acetate

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a privileged scaffold in a vast array of natural products and pharmaceutical agents.[1][2][3] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with biological targets. This compound, specifically, is a critical building block for synthesizing more complex molecules, including precursors to important drugs like the PARP inhibitor Niraparib and the dopaminergic agent Preclamol.[1][4][5]

However, the synthesis of 3-substituted piperidines, such as this compound, presents distinct challenges. Direct functionalization of the piperidine ring often leads to mixtures of isomers, while constructing the ring with the desired substitution pattern requires careful strategic planning. This guide provides a detailed exploration of the primary synthetic routes, focusing on the selection of starting materials and the underlying chemical principles that govern each approach. We will delve into methodologies starting from pyridine derivatives, piperidone intermediates, and chiral pool precursors, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Pyridine-to-Piperidine Route: A Direct but Challenging Approach

The most conceptually straightforward pathway to this compound is through the reduction of its aromatic precursor, Ethyl 2-(pyridin-3-yl)acetate. This strategy leverages commercially available pyridine derivatives but hinges on the critical step of selectively and completely hydrogenating the pyridine ring without causing unwanted side reactions.

Synthesis of the Key Intermediate: Ethyl 2-(pyridin-3-yl)acetate

The immediate precursor for this route is Ethyl 2-(pyridin-3-yl)acetate. While commercially available, its synthesis is often undertaken from more fundamental starting materials like 3-pyridylacetic acid or its derivatives.[6] A common laboratory-scale preparation involves the standard Fischer esterification of 3-pyridylacetic acid in ethanol with a catalytic amount of strong acid.

Core Transformation: Catalytic Hydrogenation of the Pyridine Ring

The dearomatization of the pyridine ring is an energetically demanding process that requires catalytic hydrogenation under pressure.[3][4] The choice of catalyst and reaction conditions is paramount to achieving high yield and purity, primarily by avoiding two major pitfalls: incomplete reduction and over-reduction (hydrogenolysis).

-

Incomplete Reduction: Failure to fully saturate the ring results in tetrahydropyridine intermediates, which can be difficult to separate from the desired piperidine product.

-

Over-reduction/Hydrogenolysis: This is a more severe issue where the C-N bonds within the newly formed piperidine ring are cleaved by hydrogen, leading to ring-opened byproducts like pentylamines.[7]

Catalyst Selection: The choice of metal catalyst profoundly influences the reaction's success.

-

Palladium (Pd) and Platinum (Pt): Catalysts like Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO₂) are effective but often require harsh conditions (high pressure and temperature) and can be prone to causing hydrogenolysis.[7]

-

Rhodium (Rh): Rhodium-based catalysts, particularly Rhodium on carbon (Rh/C), are frequently reported to be highly selective for pyridine ring hydrogenation while minimizing C-N bond cleavage, making them a preferred choice for this transformation.[7][8]

-

Raney Nickel (Ra-Ni): While cost-effective, Raney Nickel is highly active and can aggressively promote over-reduction if conditions are not meticulously controlled.[7]

Reaction Conditions: The hydrogenation is typically performed in an acidic solvent, such as acetic acid or an ethanolic solution containing hydrochloric acid. The acid protonates the pyridine nitrogen, activating the ring towards reduction. However, care must be taken, as acidic conditions can promote side reactions, especially with sensitive functional groups. A patent describes the successful hydrogenation of pyridylalkylcarboxylic acids in the presence of aqueous ammonia using a rhodium-on-carbon catalyst at low pressure, avoiding the decarboxylation seen in acidic media.[9]

Experimental Protocol: Catalytic Hydrogenation of Ethyl 2-(pyridin-3-yl)acetate

-

Step 1: Reactor Setup: A high-pressure hydrogenation vessel (autoclave) is charged with Ethyl 2-(pyridin-3-yl)acetate (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

-

Step 2: Catalyst Addition: 5% Rhodium on carbon (Rh/C) is added as a slurry (typically 1-5 mol%). The vessel is sealed.

-

Step 3: Hydrogenation: The atmosphere is replaced with hydrogen by purging the system multiple times. The vessel is then pressurized with hydrogen gas (typically 50-100 psi, but can vary significantly).

-

Step 4: Reaction: The mixture is stirred vigorously at a set temperature (e.g., 40-80 °C) for 12-24 hours, or until hydrogen uptake ceases.

-

Step 5: Workup: After cooling and carefully venting the hydrogen, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

Step 6: Isolation: The solvent is removed under reduced pressure. The resulting crude product is then basified (e.g., with NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the target compound, which can be further purified by distillation or chromatography.

Data Summary: Hydrogenation of Pyridine Derivatives

| Starting Material | Catalyst | Pressure (psi) | Temperature (°C) | Solvent | Yield | Reference |

| Pyridine | 10% Rh/C | 75 (5 atm) | 80 | Water | High | [8] |

| Nicotinic Acid | 5% Rh/C | 37 (2.5 atm) | Room Temp | Water/Ammonia | Good | [9] |

| Pyridine | SmI₂/H₂O | Atmospheric | Room Temp | THF | Excellent | [10] |

Visualization: Pyridine-Based Synthetic Pathway

Caption: Synthetic route from the aromatic precursor.

Part 2: The Piperidone Route: Building the Ring First

An alternative strategy involves constructing a functionalized piperidine ring, specifically a piperidone, and then elaborating it to introduce the acetate side chain. This approach can offer superior control over stereochemistry at the 3- and 4-positions.

Starting Material: N-Protected 4-Piperidinones

The key starting materials for this route are N-protected 4-piperidinones. The nitrogen protecting group (e.g., Boc, Cbz, or a sulfonyl group) is crucial for several reasons:

-

It deactivates the amine, preventing unwanted side reactions.

-

It enhances solubility in organic solvents.

-

It can influence the stereochemical outcome of subsequent reactions.

Key Transformations: Side Chain Installation

A novel and concise synthesis of 3-substituted 4-piperidinones has been developed via a tandem oxidation-cyclization-oxidation process of unsaturated alcohol precursors.[2] Once the 3-substituted 4-piperidinone is formed, the synthesis can proceed. For instance, a Wittig or Horner-Wadsworth-Emmons reaction could be employed on a 3-formyl-4-oxopiperidine derivative to install the ethyl acetate moiety. Subsequent reduction of the ketone at the 4-position and deprotection would yield the target scaffold. The stereoselectivity of the ketone reduction can be controlled by the choice of reducing agent, affording either cis or trans 3,4-disubstituted piperidines with high diastereoselectivity.[2]

Visualization: Piperidone-Based Synthetic Workflow

Caption: General workflow starting from a piperidone core.

Part 3: Chiral Pool Synthesis: An Enantioselective Approach from L-Glutamic Acid

For applications requiring high enantiopurity, synthesizing the target molecule from a naturally occurring chiral starting material is a powerful strategy. L-glutamic acid, a readily available amino acid, serves as an excellent five-carbon precursor for the piperidine ring.

Starting Material: L-Glutamic Acid

This route leverages the inherent chirality of L-glutamic acid to establish the stereocenter at the 3-position of the piperidine ring. A facile, multi-step synthesis has been reported that converts L-glutamic acid into enantiomerically pure 3-(N-Boc-amino)piperidine derivatives with overall yields of 44-55%.

Core Synthetic Sequence

The synthesis involves a linear, five-step sequence:

-

Diesterification: Both carboxylic acid groups of L-glutamic acid are esterified.

-

N-Protection: The primary amine is protected, typically as a tert-butoxycarbonyl (Boc) carbamate.

-

Reduction: The two ester groups are reduced to a diol using a mild reducing agent like sodium borohydride.

-

Tosylation: The primary hydroxyl groups of the diol are converted into good leaving groups by tosylation.

-

Cyclization: The final piperidine ring is formed via an intramolecular cyclization, where an amine displaces the ditosylate to yield the desired substituted piperidine. The Boc-protected amine at the 3-position can then be further manipulated to achieve the target structure.

Experimental Protocol: Synthesis of Diol from L-Glutamic Acid (Illustrative Steps)

-

Step 1 (Diesterification & Protection): To a suspension of L-glutamic acid (1.0 eq) in methanol, thionyl chloride (2.2 eq) is added dropwise at 0 °C. The mixture is refluxed for 4 hours. After removing the solvent, the residue is dissolved in a solvent like dichloromethane, and Boc-anhydride (1.1 eq) and a base (e.g., triethylamine) are added to protect the amine, yielding the N-Boc protected diester.

-

Step 2 (Reduction to Diol): The purified diester is dissolved in a suitable solvent (e.g., methanol or THF). Sodium borohydride (NaBH₄) is added portion-wise at 0 °C. The reaction is stirred until completion, as monitored by TLC. The reaction is then quenched, and the product is extracted to yield the chiral diol intermediate.

Visualization: Chiral Pool Synthesis Pathway

Caption: Enantioselective route from L-glutamic acid.

Conclusion and Outlook

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges.

-

The pyridine-based route is the most direct for producing racemic material and is well-suited for large-scale synthesis, provided that the catalytic hydrogenation step is carefully optimized to prevent hydrogenolysis, often favoring rhodium catalysts.

-

The piperidone-based route offers a platform for building highly functionalized piperidines and can provide excellent diastereocontrol through strategic selection of reagents for ketone reduction.

-

Chiral pool synthesis , exemplified by the route from L-glutamic acid, represents a robust and reliable method for obtaining enantiomerically pure material, which is often a critical requirement in pharmaceutical development.

The optimal choice of starting material and synthetic strategy will ultimately depend on the specific requirements of the project, including scale, cost, and the need for stereochemical control. As synthetic methodologies continue to advance, new and even more efficient routes to this valuable building block will undoubtedly emerge.

References

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 2-(PYRIDIN-3-YL)ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Piperidine synthesis [organic-chemistry.org]

- 9. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Commercial Availability and Application of Ethyl 2-(piperidin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(piperidin-3-yl)acetate is a heterocyclic building block of significant interest in the pharmaceutical industry. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting cancer, central nervous system (CNS) disorders, and infectious diseases[1]. The structural and physicochemical properties of the piperidine ring—such as its ability to modulate lipophilicity and aqueous solubility, and to act as a hydrogen bond donor or acceptor—make it a versatile component in drug design[1]. These properties enhance the "druggability" of molecules by improving metabolic stability and facilitating transport across biological membranes[1].

This guide provides a comprehensive overview of this compound for professionals in research and drug development. We will delve into its commercial availability, key suppliers, quality control considerations, and its application as a pivotal intermediate in the synthesis of complex pharmaceutical agents. The compound is commercially available in various forms, including as a free base, a hydrochloride salt for improved solubility and stability, and as specific enantiomers for stereoselective synthesis[2][3].

Commercial Availability and Sourcing

This compound and its derivatives are readily available from a range of chemical suppliers, catering to needs from discovery research (milligram scale) to process development (kilogram scale). The most common form available is the hydrochloride salt, which is typically a white solid with enhanced stability and handling characteristics[2][4].

When procuring this starting material, it is crucial to consider not just the price but also the purity, the availability of comprehensive analytical data (Certificate of Analysis), and the supplier's ability to provide larger quantities for scale-up.

Key Commercial Suppliers

The following table summarizes a selection of commercial suppliers for this compound and its common variants. Purity levels are as stated by the supplier and should always be independently verified upon receipt.

| Supplier | Product Name | CAS Number | Stated Purity | Available Quantities |

| Chem-Impex | 2-(Piperidin-3-yl)acetic acid ethyl ester hydrochloride | 16780-05-5 | ≥ 95% (NMR) | 250 mg - 25 g |

| ENAO Chemical | This compound hydrochloride | 16780-05-5 | 95+% | Small scale to bulk |

| ChemScene | Ethyl (R)-2-(piperidin-3-yl)acetate | 188883-57-0 | ≥98% | Custom |

| BLD Pharm | 2-(Piperidin-3-yl)ethyl acetate hydrochloride | 1220031-2-75 | - | Inquire |

| Crysdot LLC | This compound hydrochloride | 16780-05-5 | - | Inquire |

| Advanced ChemBlocks | ethyl 2-(piperidin-2-yl)acetate | 2739-99-3 | 97% | Inquire |

| Biosynce | This compound hydrochloride | 16780-05-5 | >95% | Gram to kg scale |

Note: This table is not exhaustive but represents a sample of available suppliers. Researchers should conduct their own due diligence before procurement.

Quality Control and Analytical Methods for Researchers

For any application in drug discovery and development, rigorous quality control of starting materials is non-negotiable. The purity and identity of this compound will directly impact the outcome of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API).

Recommended Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any major organic impurities. The spectra should be consistent with the expected structure of this compound.

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC) : The primary method for quantifying the purity of the material and detecting non-volatile impurities. A well-developed HPLC method can separate the target compound from starting materials, by-products, and regioisomers.

-

Certificate of Analysis (CoA) : Always request and review the supplier's CoA. This document should provide lot-specific data on purity (usually by HPLC or NMR), identity, and appearance.

Typical Quality Control Workflow

The following diagram illustrates a standard workflow for the quality control of an incoming chemical intermediate like this compound.

Caption: A typical quality control workflow for incoming raw materials.

Protocol: HPLC Purity Assessment

This protocol is a general guideline and should be optimized for the specific equipment and column available.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B : 0.1% TFA in Acetonitrile.

-

Gradient :

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 210 nm.

-

Injection Volume : 10 µL.

-

Sample Preparation : Dissolve ~1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate for synthesizing a range of pharmaceutical agents, particularly those requiring a substituted piperidine core. Its utility is noted in research areas such as neuroscience and the development of anti-inflammatory drugs and analgesics[2]. The piperidine nitrogen can be readily functionalized, and the ethyl acetate group provides a handle for further chemical transformations, such as amide bond formation or reduction.

Synthetic Utility in Pharmaceutical Synthesis

The compound is a building block for more complex molecules. For instance, it can be used in the synthesis of compounds that interact with specific biological targets where the piperidine ring plays a key role in binding or orientation within a receptor pocket.

The following diagram illustrates a generalized synthetic pathway where this compound is a key starting material.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound hydrochloride, CasNo.16780-05-5 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

Ethyl 2-(piperidin-3-yl)acetate: A Versatile Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Introduction: The Enduring Importance of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most significant and frequently employed heterocyclic scaffolds.[1] This six-membered nitrogen-containing heterocycle is a ubiquitous structural motif found in a multitude of natural products and clinically approved drugs.[1][2][3] Its prevalence stems from a combination of favorable physicochemical properties: a non-planar, chair-like conformation that allows for precise three-dimensional orientation of substituents, a basic nitrogen atom that can be crucial for target engagement or modulating solubility, and general metabolic stability.[3]

The true power of the piperidine core, however, lies in its capacity for functionalization. The specific placement of substituents on the ring dictates the molecule's shape, polarity, and ability to interact with biological targets, making it a cornerstone in the design of therapeutic agents across diverse disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[3][4][5] Among the vast array of available piperidine-based building blocks, Ethyl 2-(piperidin-3-yl)acetate emerges as a particularly valuable and versatile intermediate. Its unique trifunctional nature—a reactive secondary amine, a modifiable ethyl ester, and a chiral center at the C3 position—provides medicinal chemists with multiple handles to strategically build molecular complexity and explore chemical space. This guide offers a comprehensive overview of the synthesis, reactivity, and application of this pivotal building block in the pursuit of novel therapeutics.

Part 1: Core Molecular Attributes

Understanding the inherent properties of this compound is fundamental to its effective application. The molecule's structure presents three key features for synthetic elaboration, each offering a distinct opportunity for diversification.

Physicochemical Properties

A summary of the key computed physicochemical properties for the parent structure is presented below. These values are critical for initial assessments in drug design, influencing factors like solubility, permeability, and potential for oral bioavailability.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | [6] |

| Molecular Weight | 171.24 g/mol | [6] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [6] |

| Computed LogP (XLogP3) | 0.9 - 1.08 | [7][8] |

| Hydrogen Bond Donors | 1 | [6][8] |

| Hydrogen Bond Acceptors | 3 | [6][8] |

| Rotatable Bonds | 3 | [6][8] |

Key Structural Features & Reactivity

The synthetic utility of this compound is rooted in its distinct functional groups.

-

The Secondary Amine (N1): As a nucleophilic center, the piperidine nitrogen is the primary site for introducing substituents. This is most commonly achieved through N-alkylation or N-arylation reactions, allowing for the appendage of diverse chemical moieties to modulate pharmacology and pharmacokinetics.[9]

-

The Ethyl Ester: The ester group provides a latent carboxylic acid. It can be readily hydrolyzed to unmask the acid, which then serves as a handle for amide bond formation—one of the most frequent reactions in medicinal chemistry for linking molecular fragments.[10][11]

-

The C3 Acetic Acid Side Chain: The placement of the side chain at the 3-position is critical. Unlike the 2- or 4-positions, this substitution pattern breaks the molecule's symmetry, creating a chiral center. This chirality is often paramount for achieving selective interaction with biological targets.[12][13] The acetic acid linker also provides optimal spacing and flexibility for the terminal ester (or subsequent amide) to engage with target proteins.

Part 2: Core Synthetic Transformations

The strategic value of this compound lies in its predictable and high-yielding transformations. Mastery of these core reactions allows researchers to efficiently generate libraries of analogs for structure-activity relationship (SAR) studies.

N-Functionalization: Building the Core

The piperidine nitrogen is typically the first site of modification. Protecting this nitrogen with groups like tert-butyloxycarbonyl (Boc) can be a useful strategy if other reaction conditions are harsh, but direct functionalization is often preferred for efficiency.[9]

-

Reductive Amination: This is a robust and widely used method for N-alkylation. The piperidine nitrogen reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[9] This one-pot procedure is highly efficient for installing a wide variety of alkyl groups.

-

Buchwald-Hartwig Amination: For N-arylation, palladium-catalyzed cross-coupling reactions are the state-of-the-art. This method allows the formation of a bond between the piperidine nitrogen and an aryl halide or triflate, providing access to compounds with significantly different electronic and conformational properties.

Ester Hydrolysis and Amide Coupling

The transformation of the ethyl ester into an amide bond is a cornerstone of its use in medicinal chemistry, enabling the connection to other complex fragments.

-

Step 1: Saponification (Ester Hydrolysis): The ethyl ester is typically hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) in a polar solvent mixture like THF/water or methanol/water. This reaction cleanly affords the corresponding carboxylic acid, which is the immediate precursor for the amide coupling step.

-

Step 2: Amide Bond Formation: The resulting carboxylic acid is then coupled with a primary or secondary amine. This reaction requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.[10][14] Common and reliable coupling systems include:

The choice of coupling reagent is often dictated by the complexity of the substrates, the potential for racemization, and the desired reaction conditions.[11][15]

Part 3: Application in Drug Discovery - The Tofacitinib Case Study

The strategic importance of the 3-substituted piperidine scaffold is powerfully illustrated by its role in the synthesis of Tofacitinib (Xeljanz®) . Tofacitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[16][17]

A retrosynthetic analysis of Tofacitinib reveals two primary synthons: a pyrrolo[2,3-d]pyrimidine core and a chiral 3-amino-4-methylpiperidine fragment.[16] The latter is often constructed using intermediates that are structurally analogous to or derived from piperidine-3-yl acetate derivatives.

The synthesis of Tofacitinib demands precise control over the stereochemistry at the C3 and C4 positions of the piperidine ring, as only the (3R, 4R) isomer exhibits the desired pharmacological activity.[18] Many reported syntheses focus on developing efficient, stereoselective routes to this crucial piperidine intermediate.[17][18] While Tofacitinib itself uses a 3-amino-4-methyl derivative, the fundamental synthetic logic of functionalizing the 3-position of a piperidine ring is perfectly exemplified by the reactivity of this compound. The transformations discussed—N-functionalization and modification of the C3 side chain—are precisely the types of reactions employed in building such complex targets.

For instance, a common synthetic strategy involves coupling the piperidine nitrogen to a suitable precursor, followed by manipulation of the C3 substituent to install the required methylamino group, often via reductive amination or other C-N bond-forming reactions.[19][20] The principles demonstrated with this compound are directly transferable to these more advanced synthetic challenges.

Part 4: Detailed Experimental Protocols

The following protocols are provided as self-validating, field-proven methodologies for the key transformations of this compound.

Protocol 1: N-tert-Butoxycarbonylation (Boc Protection)

-

Rationale: This protocol is used to protect the secondary amine, rendering it unreactive to certain reagents (e.g., strong bases or nucleophiles) while other parts of the molecule are being modified. The Boc group is stable under many conditions but can be easily removed with acid.

-

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.[9]

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) to the solution. If an organic solvent is used, add a base such as triethylamine (TEA, 1.5 eq).

-

Stir the reaction mixture vigorously at room temperature for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the N-Boc protected product.[9]

-

Protocol 2: N-Alkylation via Reductive Amination

-

Rationale: This one-pot procedure is a highly efficient method for creating C-N bonds. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reducing the iminium ion intermediate formed in situ, minimizing side reactions.[9]

-

Procedure:

-

Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9]

-

Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the solution. A slight exotherm may be observed.

-

Stir the reaction at room temperature under a nitrogen atmosphere for 4-24 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired N-alkylated piperidine derivative.[9]

-

Protocol 3: Amide Coupling via EDC/HOBt

-

Rationale: This protocol first requires hydrolysis of the ethyl ester to the carboxylic acid. The subsequent coupling uses EDC to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and racemization, before it reacts with the amine.[15]

-

Procedure (Two Steps):

-

A. Ester Hydrolysis:

-

Dissolve the N-protected this compound derivative (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting ester.

-

Acidify the reaction mixture to pH ~3-4 with 1N HCl.

-

Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used without further purification.

-

-

B. Amide Coupling:

-

Dissolve the carboxylic acid from Step A (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq) and a base such as DIPEA or TEA (2.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the final amide product.[11][15]

-

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and versatile entry point into the vast and pharmacologically rich chemical space of 3-substituted piperidines. Its trifunctional character provides a robust platform for generating molecular diversity through well-established, high-yielding chemical transformations. As demonstrated by its conceptual relationship to the synthesis of complex drugs like Tofacitinib, the synthetic principles enabled by this scaffold are central to modern medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this compound is essential for the efficient design and synthesis of the next generation of therapeutic agents.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. Ethyl 2-[methyl(piperidin-3-yl)sulfamoyl]acetate | C10H20N2O4S | CID 55248361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. hepatochem.com [hepatochem.com]

- 11. growingscience.com [growingscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals (2016) | Joshua R. Dunetz | 638 Citations [scispace.com]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.unl.pt [research.unl.pt]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. researchgate.net [researchgate.net]

- 19. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 20. US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

The Pharmacological Potential of Piperidine Acetic Acid Esters: A Technical Guide for Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] When functionalized with an acetic acid ester moiety, this privileged scaffold gives rise to a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of piperidine acetic acid esters. We will delve into their roles as modulators of key central nervous system targets, including GABA and NMDA receptors, and their promise as analgesic, anticonvulsant, nootropic, and neuroprotective agents. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental protocols to facilitate the advancement of next-generation therapeutics based on this versatile chemical motif.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine nucleus, a six-membered nitrogen-containing heterocycle, is a recurring motif in a multitude of clinically successful drugs.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to confer water solubility and engage in crucial hydrogen bonding interactions within biological targets. The incorporation of an acetic acid ester functional group introduces a new dimension of chemical and biological diversity, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties. This strategic combination has led to the discovery of piperidine acetic acid esters with potent activities across a spectrum of therapeutic areas, particularly in the realm of neuroscience. This guide will provide a comprehensive overview of the current landscape of piperidine acetic acid ester research, with a focus on their potential to address unmet medical needs in neurological and psychiatric disorders.

Synthesis of Piperidine Acetic Acid Esters: A General Overview

The synthesis of piperidine acetic acid esters can be achieved through various synthetic routes, often tailored to the desired substitution pattern on the piperidine ring. A common and straightforward approach involves the N-alkylation of a pre-existing piperidine derivative with a haloacetic acid ester.

A general synthetic workflow is depicted below:

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of Ethyl 2-(piperidin-3-yl)acetate and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system (CNS) and other biological systems.[1][2][3] The introduction of stereocenters into this heterocyclic framework profoundly influences pharmacological activity, with individual stereoisomers often exhibiting distinct potency, efficacy, and safety profiles. This technical guide provides a comprehensive exploration of the stereochemistry of ethyl 2-(piperidin-3-yl)acetate, a key building block and potential pharmacophore. We will delve into the synthesis of its racemic and enantiomerically enriched forms, analytical techniques for stereoisomer separation and characterization, and the underlying principles that govern its stereochemical properties. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Chirality in Piperidine-Based Drug Candidates

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its interaction with biological macromolecules such as receptors and enzymes. For piperidine-containing drugs, the orientation of substituents on the piperidine ring can dramatically alter binding affinity and functional activity.[3] this compound possesses a chiral center at the C3 position of the piperidine ring, giving rise to two enantiomers: (R)-ethyl 2-(piperidin-3-yl)acetate and (S)-ethyl 2-(piperidin-3-yl)acetate. The synthesis, separation, and characterization of these stereoisomers are paramount for understanding their structure-activity relationships (SAR) and for the development of stereochemically pure drug candidates with optimized therapeutic profiles.

Synthesis of this compound Stereoisomers

The preparation of enantiomerically pure 3-substituted piperidines can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Racemic Synthesis of this compound

A common and scalable approach to racemic this compound involves the hydrogenation of the corresponding pyridine precursor, ethyl 2-(pyridin-3-yl)acetate.

Experimental Protocol: Hydrogenation of Ethyl 2-(pyridin-3-yl)acetate

-

Reaction Setup: To a solution of ethyl 2-(pyridin-3-yl)acetate (1 equivalent) in a suitable solvent such as methanol or ethanol, add a hydrogenation catalyst (e.g., 5-10 mol% of Platinum(IV) oxide or Palladium on carbon).

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a high-pressure reactor.

-